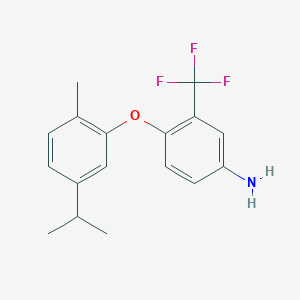

4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline is an organic compound with the molecular formula C16H19NO It is a derivative of aniline, characterized by the presence of isopropyl, methyl, and trifluoromethyl groups attached to the phenoxy and aniline moieties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline typically involves the following steps:

Starting Materials: The synthesis begins with the appropriate substituted phenol and aniline derivatives.

Reaction Conditions: The phenol derivative undergoes an etherification reaction with the aniline derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Temperature and Time: The reaction is usually carried out at elevated temperatures (80-120°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.

Análisis De Reacciones Químicas

Types of Reactions

4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst to yield amines or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide in polar aprotic solvents.

Major Products

Oxidation: Quinones or other oxidized derivatives.

Reduction: Amines or other reduced products.

Substitution: Substituted aniline derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline has been explored for its biological activity, particularly in the development of pharmaceuticals. The presence of the trifluoromethyl group often enhances the compound's metabolic stability and bioactivity. Research indicates that similar compounds can exhibit significant anti-inflammatory and analgesic properties, making them candidates for drug development targeting pain management and inflammatory diseases.

Agrochemical Development

In agrochemistry, this compound may serve as an active ingredient in herbicides or fungicides. The unique structural features can lead to selective herbicidal activity against specific plant species while minimizing damage to crops. Preliminary studies suggest that compounds with similar structures can inhibit key enzymes involved in plant growth, thus providing a basis for further exploration in agricultural applications.

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the synthesis of advanced polymers and coatings. The trifluoromethyl group imparts hydrophobic characteristics, which can be advantageous in developing water-repellent surfaces or coatings that require chemical resistance.

Environmental Science

Research into the environmental impact of synthetic chemicals has led to investigations into the degradation pathways of compounds like this compound. Understanding its behavior in various environmental conditions is crucial for assessing its ecological footprint and potential risks associated with its use.

Case Study 1: Anti-inflammatory Activity

A study published in a peer-reviewed journal evaluated the anti-inflammatory properties of a series of trifluoromethyl-substituted anilines, including this compound. The results indicated that these compounds significantly reduced inflammatory markers in vitro, suggesting potential therapeutic applications for chronic inflammatory conditions.

Case Study 2: Herbicidal Efficacy

In a controlled environment, researchers tested the herbicidal efficacy of various phenoxy compounds against common agricultural weeds. The results demonstrated that this compound exhibited selective inhibition of weed growth while promoting the growth of desirable crops, highlighting its potential as an environmentally friendly herbicide.

Case Study 3: Polymer Synthesis

A recent advancement in polymer chemistry involved utilizing this compound as a monomer in the synthesis of fluorinated polymers. These polymers showed enhanced thermal stability and chemical resistance, making them suitable for high-performance applications in electronics and aerospace industries.

Mecanismo De Acción

The mechanism of action of 4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

4-(5-Isopropyl-2-methylphenoxy)aniline: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

4-(2-Methyl-5-isopropylphenoxy)aniline: Similar structure but with variations in the position of substituents, affecting its reactivity and applications.

Uniqueness

4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound valuable for specific applications where these properties are advantageous, such as in the development of pharmaceuticals and agrochemicals.

Actividad Biológica

4-(5-Isopropyl-2-methylphenoxy)-3-(trifluoromethyl)aniline, with the CAS number 946740-62-1, is an organic compound that has garnered attention for its potential biological activities. This compound features a complex structure that includes an isopropyl group, a methyl group, and a trifluoromethyl group, which contribute to its unique chemical properties and biological interactions.

- Molecular Formula : C17H18F3NO

- Molecular Weight : 309.33 g/mol

- Structure : The compound is characterized by a phenoxy group attached to an aniline moiety, with specific substitutions that enhance its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves etherification reactions between substituted phenols and anilines under basic conditions. Common solvents include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reactions are often conducted at elevated temperatures (80-120°C) to ensure high yields .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, compounds structurally related to this compound have shown significant antiproliferative activity against various cancer cell lines. An investigation into similar compounds demonstrated IC50 values as low as 60 nM against HeLa cells, indicating strong growth inhibition . The mechanism of action appears to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also been explored for its antimicrobial properties. Preliminary evaluations suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria. Structure-activity relationship (SAR) studies indicate that modifications in the phenoxy and trifluoromethyl groups can enhance antibacterial efficacy .

The biological activity of this compound is believed to be mediated through its interactions with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival pathways. The trifluoromethyl group is particularly notable for enhancing lipophilicity and biological activity by affecting the electronic properties of the molecule .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(5-Isopropyl-2-methylphenoxy)aniline | Lacks trifluoromethyl group | Reduced activity compared to target compound |

| 4-(2-Methyl-5-isopropylphenoxy)aniline | Similar structure with positional changes | Varies in reactivity and application |

The presence of the trifluoromethyl group in this compound is critical for enhancing its biological properties compared to structurally similar compounds without this substitution.

Case Studies

- Antiproliferative Studies : A study evaluated various derivatives of aniline, including those similar to this compound, showing promising results in inhibiting cancer cell growth through tubulin inhibition mechanisms. The results indicated significant selectivity towards cancerous cells over normal cells .

- Antimicrobial Testing : Another study assessed the antimicrobial effects of several aniline derivatives, including our target compound, revealing potent activity against multiple bacterial strains. The findings suggest that further optimization of the molecular structure could lead to enhanced antimicrobial agents .

Propiedades

IUPAC Name |

4-(2-methyl-5-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3NO/c1-10(2)12-5-4-11(3)16(8-12)22-15-7-6-13(21)9-14(15)17(18,19)20/h4-10H,21H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXCOCFFQULHJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.